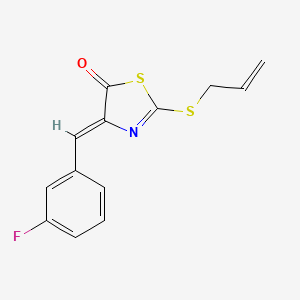
2-(allylthio)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(allylthio)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one, also known as AFBO, is a synthetic compound that has been widely used in scientific research. It is a thiazole derivative that has shown promising results in various biological assays.
Mécanisme D'action
The mechanism of action of 2-(allylthio)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and the induction of apoptosis in cancer cells. This compound has been shown to inhibit the activity of tyrosinase, which is involved in the biosynthesis of melanin. This compound has also been reported to inhibit the activity of urease, which is involved in the metabolism of urea. Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial and antifungal activities. This compound has also been reported to inhibit the activity of various enzymes, including tyrosinase, urease, and α-glucosidase. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
2-(allylthio)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. Moreover, this compound has been extensively studied and has shown promising biological activities. However, there are some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may exhibit different activities depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the research on 2-(allylthio)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one. Firstly, further studies are needed to elucidate the mechanism of action of this compound and its potential targets. Secondly, the synthesis of new derivatives of this compound with improved biological activities should be explored. Thirdly, the in vivo efficacy and toxicity of this compound and its derivatives should be investigated. Finally, the potential use of this compound as a lead compound for the development of new drugs should be explored.
Conclusion:
In conclusion, this compound is a thiazole derivative that has shown promising results in various biological assays. It has been extensively used in scientific research due to its potential antitumor, antimicrobial, antifungal, and anti-inflammatory properties. This compound has also been shown to inhibit the activity of various enzymes and induce apoptosis in cancer cells. Although there are some limitations to using this compound in lab experiments, it has several advantages, including its ease of synthesis, high purity, and low toxicity. There are several future directions for the research on this compound, including further studies on its mechanism of action, the synthesis of new derivatives, and the investigation of its in vivo efficacy and toxicity.
Méthodes De Synthèse
2-(allylthio)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one can be synthesized through a multistep process involving the reaction of 3-fluorobenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with allyl bromide. The final product is obtained through the cyclization of the intermediate product. The synthesis of this compound has been reported in several research articles, and the purity of the final product can be confirmed through various analytical techniques, such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
2-(allylthio)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been extensively used in scientific research due to its potential biological activities. It has been reported to exhibit antitumor, antimicrobial, antifungal, and anti-inflammatory properties. This compound has also been shown to inhibit the activity of various enzymes, including tyrosinase, urease, and α-glucosidase. Moreover, this compound has been used as a starting material for the synthesis of various derivatives with improved biological activities.
Propriétés
IUPAC Name |
(4Z)-4-[(3-fluorophenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNOS2/c1-2-6-17-13-15-11(12(16)18-13)8-9-4-3-5-10(14)7-9/h2-5,7-8H,1,6H2/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWBBEQOBOSSDC-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=CC2=CC(=CC=C2)F)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=N/C(=C\C2=CC(=CC=C2)F)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5319569.png)
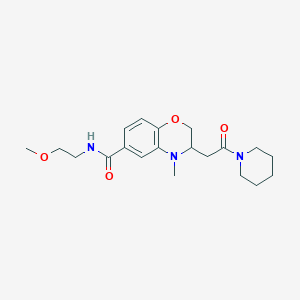
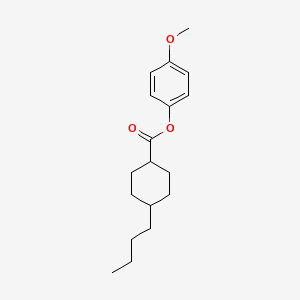
![(3S*,4S*)-4-isopropoxy-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B5319581.png)
![N-(2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5319587.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-(methylamino)nicotinamide](/img/structure/B5319594.png)
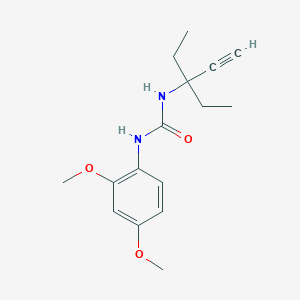
![N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5319611.png)
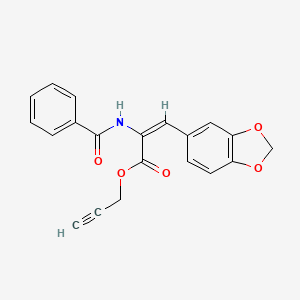
![5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5319623.png)
![ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5319638.png)

![2-{[4-allyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5319658.png)
![2-[4-(2-methylbenzyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5319662.png)